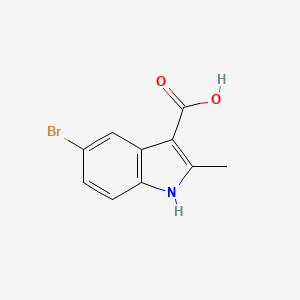
5-bromo-2-methyl-1H-indole-3-carboxylic acid
Overview
Description
“5-bromo-2-methyl-1H-indole-3-carboxylic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a type of halogenated heterocycle . The linear formula of this compound is C9H6NO2Br . Its CAS Number is 7254-19-5 and its molecular weight is 240.05 .
Synthesis Analysis
The synthesis of indole derivatives, including “this compound”, has been a subject of interest in recent years . These compounds have been synthesized for various purposes, including the treatment of cancer cells, microbes, and different types of disorders in the human body . The synthesis process often involves the use of specific reactants and conditions .Molecular Structure Analysis
The molecular structure of “this compound” includes a bromine atom, which is part of the indole ring structure . The presence of this bromine atom can significantly influence the properties and reactivity of the molecule .Chemical Reactions Analysis
Indole derivatives, including “this compound”, are involved in various chemical reactions . These reactions often involve the formation of new bonds and the breaking of existing ones . The specific reactions that this compound undergoes can depend on the conditions and the presence of other reactants .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (240.05), its linear formula (C9H6NO2Br), and its form (powder) . It is stored at a temperature of -20°C .Safety and Hazards
When handling “5-bromo-2-methyl-1H-indole-3-carboxylic acid”, it is recommended to wear personal protective equipment/face protection . It is also advised to ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, as should dust formation .
Future Directions
The future directions for “5-bromo-2-methyl-1H-indole-3-carboxylic acid” could involve its use in the synthesis of novel indole derivatives . These compounds could potentially be used for the treatment of various health conditions . Additionally, the compound could be used in the development of new auxin mimic herbicides .
Properties
IUPAC Name |
5-bromo-2-methyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-9(10(13)14)7-4-6(11)2-3-8(7)12-5/h2-4,12H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQNAMIKFBMOQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


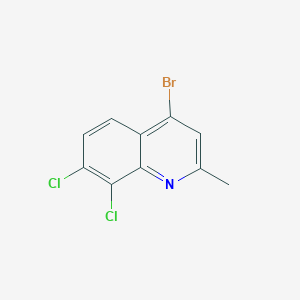

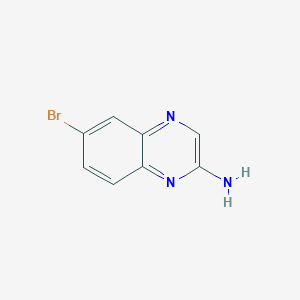
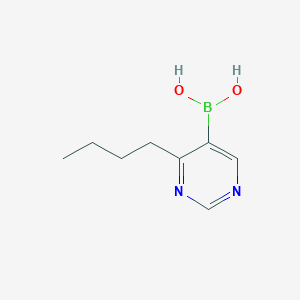

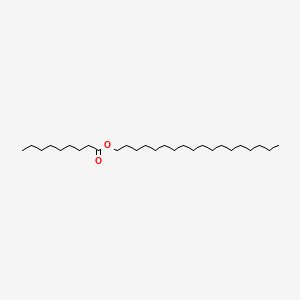

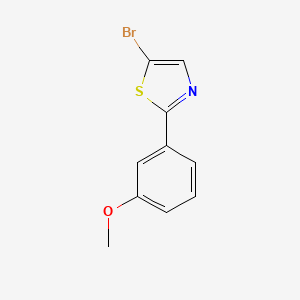


![Imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B3184250.png)


![6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B3184271.png)
